molecular formula C21H24ClF3N4O5S B1482566 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride CAS No. 2109450-40-8

2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride

Cat. No.: B1482566
CAS No.: 2109450-40-8
M. Wt: 537.0 g/mol
InChI Key: ULUOUAGDTULBRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RN 9893 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of RN 9893 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: RN 9893 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pain Management

The inhibition of TRPV4 can lead to decreased pain perception. Research indicates that RN9893 HCl may be effective in models of inflammatory pain and neuropathic pain due to its specific action on TRPV4 channels.

Neurological Disorders

Given the piperazine moiety in its structure, RN9893 HCl may have potential applications in treating neurological disorders. Studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Oncology

Preliminary studies indicate that RN9893 HCl may impact cancer cell proliferation pathways. The compound's structural components suggest interactions with signaling pathways associated with tumor growth and metastasis. Further research is needed to explore these effects in various cancer models.

Cardiovascular Research

The TRPV4 channel is also implicated in cardiovascular physiology. By blocking this channel, RN9893 HCl could be useful in studying vascular responses and the role of TRPV4 in hypertension and other cardiovascular conditions.

Case Study 1: Pain Models

In a study examining the effects of RN9893 HCl on inflammatory pain models, researchers found that administration of the compound significantly reduced pain responses compared to control groups. This effect was attributed to the selective inhibition of TRPV4 channels, which are activated during inflammatory processes.

Case Study 2: Cancer Cell Proliferation

Another study investigated the effects of RN9893 HCl on cancer cell lines. Results indicated that treatment with the compound resulted in a marked decrease in cell viability and proliferation rates. Molecular docking studies suggested strong binding affinities with proteins involved in cell cycle regulation.

Mechanism of Action

RN 9893 hydrochloride exerts its effects by selectively binding to the TRPV4 ion channel, thereby inhibiting its activity. The compound blocks the ion channel by preventing the influx of calcium ions, which are crucial for TRPV4-mediated signaling pathways. This inhibition leads to a reduction in TRPV4 activity, which can modulate various physiological processes such as pain perception, inflammation, and vascular function .

Comparison with Similar Compounds

RN 9893 hydrochloride is unique in its high selectivity and potency for the TRPV4 ion channel compared to other similar compounds. Some similar compounds include:

RN 9893 hydrochloride stands out due to its superior selectivity and potency, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

The compound 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide; hydrochloride (CAS No. 1803003-68-0) is a complex organic molecule with significant implications in pharmaceutical research. Its unique structural features, including a nitro group, sulfonyl group, and trifluoromethyl group, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C21H23ClF3N4O5SC_{21}H_{23}ClF_3N_4O_5S with a molecular weight of approximately 500.5 g/mol. The presence of various functional groups enhances its reactivity and potential interaction with biological targets.

Property Value
Molecular FormulaC₁₅H₁₈ClF₃N₄O₃S
Molecular Weight455.5 g/mol
CAS Number1803003-68-0
IUPAC Name2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide
InChIInChI=1S/C21H23F3N4O5S/...

The biological activity of this compound is primarily attributed to its structural components:

  • Nitro Group : Can undergo reduction to form amines, potentially interacting with various biological pathways.
  • Sulfonamide Moiety : Engages in nucleophilic substitution reactions, which may influence enzyme activity.
  • Trifluoromethyl Group : Enhances lipophilicity, affecting membrane permeability and receptor interactions.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant activity in both oncology and neurology. Its potential interactions include:

  • Cancer Cell Proliferation : The compound's structure suggests it may inhibit pathways involved in tumor growth.
  • Neurotransmitter Modulation : The piperazine ring is often linked to neuroactive compounds, indicating possible applications in treating neurological disorders.

Case Studies

  • In Vitro Studies : Initial tests have shown that the compound displays cytotoxic effects against specific cancer cell lines. For instance, it was evaluated using MTT assays, revealing varying degrees of inhibition depending on the concentration used.
  • Molecular Docking Studies : Computational analyses have been conducted to predict binding affinities with various receptors. These studies provide insights into how the compound could interact at the molecular level with targets relevant to cancer therapy and neurological conditions.

Comparative Analysis

The uniqueness of this compound lies in its combination of functional groups, which may enhance its pharmacological profile compared to similar compounds. Below is a comparison table highlighting other related compounds:

Compound Name Structural Features Unique Aspects
N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamideSulfonamide and piperazineLacks nitro group
1-[bis(4-fluorophenyl)methyl]-4-[2-(3-methoxyphenyl)methyl]piperazinePiperazine and aromatic ringsDifferent substituents
5-(dimethylamino)-1,3-benzodioxoleContains dioxole and amineLacks sulfonamide and trifluoromethyl groups

Properties

IUPAC Name

2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUOUAGDTULBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336746
Record name RN-9893 HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109450-40-8
Record name RN-9893 HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride

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